molecular formula C52H56N4O11S3 B12319140 Cy5-DBCO

Cy5-DBCO

Cat. No.: B12319140
M. Wt: 1009.2 g/mol
InChI Key: LQHUKJFMCCLWEL-UHFFFAOYSA-N
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Description

Cy5-DBCO, also known as Cyanine5 dibenzocyclooctyne, is a low-toxicity azide reactive probe. It is a near-infrared fluorescent dye used for imaging azide-labeled biomolecules via a copper-free “click-through” reaction. This compound is particularly valued for its minimal cytotoxicity and animal toxicity, making it suitable for in vitro and in vivo cell labeling and tracking .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cy5-DBCO is synthesized through a series of chemical reactions involving the conjugation of Cyanine5 dye with dibenzocyclooctyne. The synthesis typically involves the following steps:

    Preparation of Cyanine5 Dye: Cyanine5 dye is synthesized through the condensation of indole derivatives with a suitable linker.

    Conjugation with Dibenzocyclooctyne: The Cyanine5 dye is then conjugated with dibenzocyclooctyne under mild reaction conditions to form this compound. .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques. The final product is typically purified using chromatography methods and characterized using spectroscopic techniques to ensure its quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Cy5-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is a copper-free “click” reaction that forms a stable triazole linkage between the alkyne group of this compound and azide-functionalized biomolecules .

Common Reagents and Conditions

    Reagents: Azide-functionalized biomolecules (e.g., azide-labeled proteins, nucleic acids).

    Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature. .

Major Products

The major product of the SPAAC reaction involving this compound is a stable triazole linkage between this compound and the azide-functionalized biomolecule. This product retains the fluorescent properties of Cy5, allowing for imaging and tracking applications .

Mechanism of Action

The mechanism of action of Cy5-DBCO involves its reaction with azide-functionalized biomolecules through the SPAAC reaction. The dibenzocyclooctyne moiety of this compound reacts with the azide group to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for the selective labeling of target biomolecules without affecting other cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cy5-DBCO stands out due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging. Additionally, its copper-free click reaction ensures biocompatibility, making it suitable for live-cell and in vivo applications .

Properties

Molecular Formula

C52H56N4O11S3

Molecular Weight

1009.2 g/mol

IUPAC Name

3-[2-[(1E,3E,5Z)-5-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate

InChI

InChI=1S/C52H56N4O11S3/c1-51(2)42-34-40(69(62,63)64)25-27-45(42)54(31-14-6-9-22-49(57)53-30-29-50(58)56-36-39-18-11-10-16-37(39)23-24-38-17-12-13-19-44(38)56)47(51)20-7-5-8-21-48-52(3,4)43-35-41(70(65,66)67)26-28-46(43)55(48)32-15-33-68(59,60)61/h5,7-8,10-13,16-21,25-28,34-35H,6,9,14-15,22,29-33,36H2,1-4H3,(H3-,53,57,59,60,61,62,63,64,65,66,67)

InChI Key

LQHUKJFMCCLWEL-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C

Origin of Product

United States

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